3-(Methylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a cyclohexyl ring substituted with a methylsulfonamido group and a carbamate group attached to a 4-fluorophenyl ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylamine with methylsulfonyl chloride to form the intermediate methylsulfonamido-cyclohexane. This intermediate is then reacted with 4-fluorophenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methylsulfonamido group can be oxidized to form sulfone derivatives.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(Methylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Methylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 3-(Methylsulfonamido)cyclohexyl (4-chlorophenyl)carbamate
- 3-(Methylsulfonamido)cyclohexyl (4-bromophenyl)carbamate
- 3-(Methylsulfonamido)cyclohexyl (4-methylphenyl)carbamate
Comparison: Compared to its analogs, 3-(Methylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate exhibits unique properties due to the presence of the fluorine atom Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interaction with biological targets
Properties
IUPAC Name |
[3-(methanesulfonamido)cyclohexyl] N-(4-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4S/c1-22(19,20)17-12-3-2-4-13(9-12)21-14(18)16-11-7-5-10(15)6-8-11/h5-8,12-13,17H,2-4,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHZWGQDLYSVCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCCC(C1)OC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.